molecular formula C24H27NO3 B12036161 4-(3,5-Ditert-butyl-4-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

4-(3,5-Ditert-butyl-4-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B12036161
M. Wt: 377.5 g/mol
InChI Key: PKBNOIGJYHBNNM-XMHGGMMESA-N
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Description

4-(3,5-Ditert-butyl-4-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzylidene group, a phenyl group, and an oxazol-5(4H)-one ring. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

The synthesis of 4-(3,5-Ditert-butyl-4-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

4-(3,5-Ditert-butyl-4-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzylidene group, using reagents like halogens or alkylating agents.

    Condensation: It can participate in condensation reactions with various carbonyl compounds to form larger, more complex molecules.

Scientific Research Applications

4-(3,5-Ditert-butyl-4-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Ditert-butyl-4-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It also interacts with enzymes and proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

4-(3,5-Ditert-butyl-4-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be compared with similar compounds such as:

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

(4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C24H27NO3/c1-23(2,3)17-12-15(13-18(20(17)26)24(4,5)6)14-19-22(27)28-21(25-19)16-10-8-7-9-11-16/h7-14,26H,1-6H3/b19-14+

InChI Key

PKBNOIGJYHBNNM-XMHGGMMESA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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